3,5-Dimethyl-4-phenylfuran-2(5H)-one
Description
3,5-Dimethyl-4-phenylfuran-2(5H)-one (CAS: Not specified) is a substituted furanone derivative characterized by a phenyl group at the 4-position and methyl groups at the 3- and 5-positions of the furanone ring. This compound is synthesized via an I$2$/DMSO-catalyzed reaction of cyclobutenones under mild conditions, yielding a white solid with a moderate isolated yield of 51% . Key structural features are confirmed by $^1$H NMR (δ 7.56–7.34 ppm for aromatic protons, δ 5.46–5.40 ppm for the methine proton) and $^13$C NMR (δ 174.4 ppm for the carbonyl carbon) . Its molecular formula (C${12}$H${12}$O$2$) and mass (189.0919 [M+H]$^+$) further validate its identity .
Properties
CAS No. |
119590-52-2 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C12H12O2/c1-8-11(9(2)14-12(8)13)10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
InChI Key |
XXHUZTHDWVLIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Hydroxy-3-(4-methoxyphenyl)-5,5-dimethylfuran-2(5H)-one
This compound differs by the presence of a hydroxyl group at the 4-position and a 4-methoxyphenyl substituent at the 3-position, along with geminal dimethyl groups at the 5-position . The methoxy group may also influence electronic effects, altering reactivity in substitution or oxidation reactions.
2-(3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile (YE120)
YE120 features a cyano group, a 3,4-dichlorophenyl substituent, and dimethyl groups on the furanone ring . The electron-withdrawing cyano and chlorine substituents likely enhance electrophilic character, contrasting with the electron-neutral phenyl group in 3,5-Dimethyl-4-phenylfuran-2(5H)-one. YE120 exhibits potent GPR35 agonist activity (EC$_{50}$ = 32.5 nM), suggesting that halogenation and cyano substitution significantly enhance receptor binding .
6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic Acid (YE210)
The thiophene rings and carboxylic acid group introduce distinct electronic and steric properties compared to furanone derivatives, highlighting the importance of heterocycle choice in bioactivity.
Pharmacological Activity Comparison
Key Findings :
- Substituent Effects: Halogenation (e.g., Cl in YE120) and electron-withdrawing groups (e.g., CN) markedly improve GPR35 binding affinity compared to non-halogenated furanones like 3,5-Dimethyl-4-phenylfuran-2(5H)-one .
- Heterocycle Impact: Thienothiophene derivatives (YE210) exhibit lower potency than furanones (YE120), emphasizing the furanone ring’s suitability for GPR35 targeting .
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